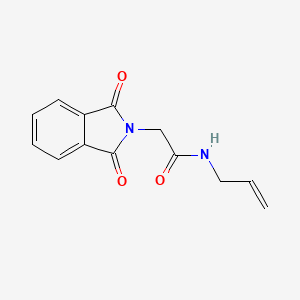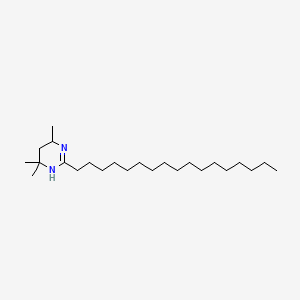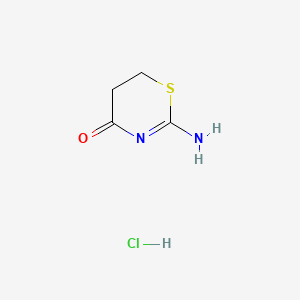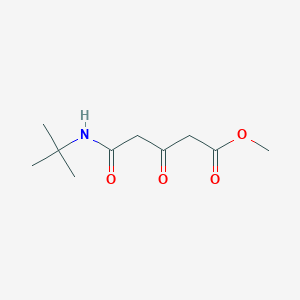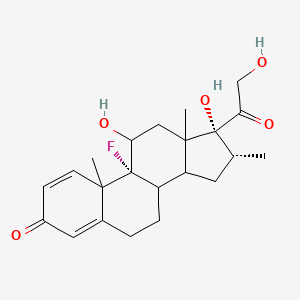
9-alpha-F-11-beta,17-alpha,21-Tri-HO-16-alpha-methylpregna-1,4-diene-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-ALPHA-F-11-BETA,17-ALPHA,21-TRI-HO-16-BETA-METHYLPREGNA-1,4-DIENE-3,20-DIONE is a synthetic corticosteroid with a molecular formula of C22H29FO5 and a molecular weight of 392.472 . This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in medical and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-ALPHA-F-11-BETA,17-ALPHA,21-TRI-HO-16-BETA-METHYLPREGNA-1,4-DIENE-3,20-DIONE involves several steps, starting from a suitable steroid precursor. One common method involves the following steps :
Starting Material: The synthesis begins with a suitable steroid precursor, such as dexamethasone.
Reaction Solvent: The precursor is dissolved in a solvent like dimethyl sulfoxide (DMSO).
pH Adjustment: Sodium carbonate is added to adjust the pH of the reaction mixture to around 7.
Acetylation: Acetic anhydride is slowly added to the reaction mixture at a low temperature (below 15°C) to acetylate the hydroxyl groups.
Isolation: The reaction mixture is then quenched with water, and the product is isolated by centrifugation and drying.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
9-ALPHA-F-11-BETA,17-ALPHA,21-TRI-HO-16-BETA-METHYLPREGNA-1,4-DIENE-3,20-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
9-ALPHA-F-11-BETA,17-ALPHA,21-TRI-HO-16-BETA-METHYLPREGNA-1,4-DIENE-3,20-DIONE has a wide range of applications in scientific research :
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in studies of steroid hormone receptors and their mechanisms of action.
Medicine: Investigated for its anti-inflammatory and immunosuppressive effects, particularly in the treatment of autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in drug manufacturing.
Mécanisme D'action
The mechanism of action of 9-ALPHA-F-11-BETA,17-ALPHA,21-TRI-HO-16-BETA-METHYLPREGNA-1,4-DIENE-3,20-DIONE involves binding to glucocorticoid receptors in the cytoplasm of target cells . This binding leads to the activation or repression of specific genes, resulting in anti-inflammatory and immunosuppressive effects. The compound modulates the expression of cytokines, chemokines, and other inflammatory mediators, thereby reducing inflammation and immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dexamethasone: A widely used corticosteroid with similar anti-inflammatory properties.
Prednisolone: Another corticosteroid with comparable effects but different pharmacokinetics.
Betamethasone: Known for its potent anti-inflammatory activity and used in various medical conditions.
Uniqueness
9-ALPHA-F-11-BETA,17-ALPHA,21-TRI-HO-16-BETA-METHYLPREGNA-1,4-DIENE-3,20-DIONE is unique due to its specific structural modifications, which enhance its binding affinity to glucocorticoid receptors and improve its pharmacological profile. These modifications result in a more potent and selective anti-inflammatory effect compared to other corticosteroids.
Propriétés
Formule moléculaire |
C22H29FO5 |
|---|---|
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
(9R,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15?,16?,17?,19?,20?,21+,22+/m1/s1 |
Clé InChI |
UREBDLICKHMUKA-IQSBSNNESA-N |
SMILES isomérique |
C[C@@H]1CC2C3CCC4=CC(=O)C=CC4([C@]3(C(CC2([C@]1(C(=O)CO)O)C)O)F)C |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Dimethylamino)methyl]-4-(2,4,4-trimethylpentan-2-yl)phenol](/img/structure/B12005276.png)

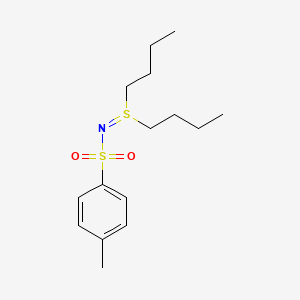
![N'-[(E)-(5-Bromo-2-thienyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12005287.png)
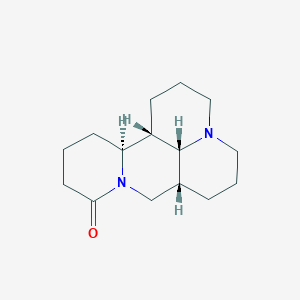
![N-(4-methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B12005298.png)
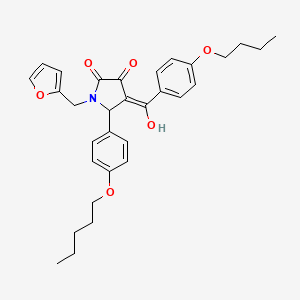
![3-methyl-1-(2-methyl-1H-imidazol-1-yl)-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12005310.png)
![2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12005313.png)
